3,4'-Dimethoxybiphenyl
Overview
Description
3,4’-Dimethoxybiphenyl is a chemical compound with the molecular formula C14H14O2 . It is used as an intermediate in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of 3,4’-Dimethoxybiphenyl consists of two benzene rings connected by a single bond, with each ring having a methoxy (OCH3) group attached . The molecular weight is 214.260 Da .Chemical Reactions Analysis
3,3’-Dimethoxybiphenyl is known to undergo bromination mainly in the 6,6’-positions. With benzoyl chloride and stannic chloride, it yields 3,6-dimethoxy-9-phenylfluoren-9-ol, which forms ethers with remarkable ease .Physical and Chemical Properties Analysis
3,4’-Dimethoxybiphenyl has a density of 1.1±0.1 g/cm3, a boiling point of 318.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 64.2±0.3 cm3 and a polar surface area of 18 Å2 .Scientific Research Applications
1. Structural Analysis and Hydrogen Interactions
The X-ray diffraction methods have been utilized to determine the crystal structure of 3,3′-dimethoxybiphenyl, focusing on describing the hydrogen interaction in biphenyl derivatives. This compound crystallizes in the monoclinic space group and shows pronounced crystal cohesion due to intermolecular C-H...O hydrogen bonds (Rajnikant, Dinesh, & Dalbir Singh, 2004).
2. Photochemical Oxidative Coupling
Studies have shown that irradiation of solutions containing anisole and certain metal complexes in acetic acid leads to the formation of dimethoxybiphenyls. This reaction is believed to start with electron transfer from the arene to an excited species of the complex (G. B. Shul’pin, G. V. Nizova, & M. V. Serdobov, 1987).
3. Synthesis of Novel Biphenyl Derivatives
Research has focused on the synthesis of new biphenyl derivatives, like 5,5′-dimethoxybiphenyl-2,2′-diol, isolated from the mangrove endophytic fungus Phomopsis longicolla HL-2232. These compounds are characterized using comprehensive spectroscopic methods (Xiao-bao Li et al., 2017).
4. Polymer Material Development
C-H polyaddition of dimethoxyarenes to unconjugated dienes using rare earth catalysts has been achieved, leading to the creation of novel polymer materials. These materials consist of dimethoxyarene moieties and nonpolar hydrocarbon structure motifs (Xiaochao Shi, M. Nishiura, & Z. Hou, 2016).
5. Antimicrobial Activities of Derivatives
Some studies have been focused on synthesizing and evaluating the antimicrobial activities of 3,4-dimethoxy chalcones. These are synthesized using solvent-free methods and are characterized by various spectroscopic data. Their antimicrobial activities are also assessed (V. Mala et al., 2013).
6. ESR Spectrum Analysis
The electron spin resonance (ESR) spectrum of 4,4′-dimethoxybiphenyl has been studied, revealing a temperature-dependent spectrum that can be explained by the rapid interconversion of conformational isomers (W. Forbes & P. D. Sullivan, 1968).
7. Optical Studies of Metal Complexes
Research into the synthesis and optical studies of 3,4-dimethoxy benzaldehyde hydrazone metal complexes has been conducted. This includes characterizing these compounds and their metal complexes using FTIR, Mass spectra, and UV-vis absorption (Athraa H. Mekkey, Fatima H. Mal, & S. H. Kadhim, 2020).
Safety and Hazards
Properties
IUPAC Name |
1-methoxy-3-(4-methoxyphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-6-11(7-9-13)12-4-3-5-14(10-12)16-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGIATBXANRPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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